molecular formula C18H15N3O5S2 B2743352 (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896331-92-3

(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Cat. No.: B2743352
CAS No.: 896331-92-3
M. Wt: 417.45
InChI Key: PHLMSLKVSJRGHV-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzo[d]thiazole derivative featuring a nitro group at the 6-position, an allyl substituent at the 3-position, and a 3-(methylsulfonyl)benzamide moiety. The Z-configuration of the imine group (C=N) in the thiazol-2(3H)-ylidene scaffold is critical for its stereochemical stability and intermolecular interactions.

Properties

IUPAC Name

3-methylsulfonyl-N-(6-nitro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-3-9-20-15-8-7-13(21(23)24)11-16(15)27-18(20)19-17(22)12-5-4-6-14(10-12)28(2,25)26/h3-8,10-11H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLMSLKVSJRGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H15_{15}N3_{3}O5_{5}S2_{2}
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 896277-58-0

Biological Activity Overview

Benzothiazole derivatives, including this compound, have been extensively studied for their biological activities:

  • Anticancer Activity
    • Research indicates that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. For instance, compounds structurally similar to this compound have shown significant inhibition of cell growth and induction of apoptosis at micromolar concentrations .
  • Anti-inflammatory Effects
    • Compounds with similar structures have demonstrated the ability to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential mechanism for reducing inflammation in various pathological conditions .
  • Antimicrobial Activity
    • The benzothiazole scaffold has been associated with antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antibacterial activity .

The biological mechanisms through which this compound exerts its effects may include:

  • Induction of Apoptosis : The compound is believed to activate apoptotic pathways in cancer cells by modulating proteins involved in cell survival and death.
  • Cell Cycle Arrest : It may cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.
  • Cytokine Modulation : By decreasing pro-inflammatory cytokines, it can potentially mitigate inflammatory responses.

Study 1: Anticancer Efficacy

A study involving the synthesis and evaluation of various benzothiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against A431 and A549 cells with IC50_{50} values ranging from 1 to 4 μM. These findings were corroborated by Western blot analyses showing increased levels of apoptotic markers .

Study 2: Anti-inflammatory Activity

In a separate investigation, a related compound was shown to significantly reduce TNF-α and IL-6 levels in lipopolysaccharide-stimulated macrophages. The study suggested that the anti-inflammatory effects were mediated through the inhibition of NF-kB signaling pathways .

Study 3: Antimicrobial Properties

Another study evaluated the antimicrobial activity of related benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds were found to have MIC values ranging from 10 to 20 μM, demonstrating effective antibacterial activity .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide exhibit significant antimicrobial activity. A study focusing on thiazole derivatives demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The antimicrobial activity was assessed using a cup plate method at a concentration of 1 µg/mL in dimethylformamide (DMF) .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this structure against coronaviruses. For instance, small molecule inhibitors have shown promising results in reducing plaque formation in Middle East Respiratory Syndrome Coronavirus (MERS-CoV), with some compounds achieving over 50% reduction in viral replication . This suggests that the compound may serve as a lead for developing antiviral agents.

Cytotoxicity Studies

Cytotoxicity assessments have indicated that related compounds maintain low toxicity profiles at concentrations below 20 μM in human embryonic kidney cells (HEK293). This favorable safety margin is crucial for further development as therapeutic agents .

Case Study 1: MERS-CoV Inhibition

A study evaluated the efficacy of various small molecules, including those structurally related to this compound, in inhibiting MERS-CoV replication. The results showed that certain compounds achieved half-maximal effective concentrations (EC50) in the low micromolar range, indicating their potential as antiviral agents.

Compound ID% Plaque ReductionCytotoxicity (μM)
2255.30.596
7435.50.568
7343.80.602

This data underscores the compound's potential for further development as an antiviral agent against coronaviruses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzo[d]thiazole Family

a. N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)

  • Key Differences: Replaces the benzo[d]thiazole core with a thiadiazole ring and substitutes the nitro group with a dimethylamino-acryloyl moiety.
  • Spectroscopic Data : IR peaks at 1690 cm⁻¹ (amide C=O) and 1638 cm⁻¹ (acryloyl C=O), contrasting with the nitro group’s asymmetric stretching (~1520 cm⁻¹) in the target compound.
  • Elemental Analysis : Higher nitrogen content (14.27% vs. ~12% in the target compound) due to the thiadiazole ring’s additional nitrogen atoms .

b. (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

  • Key Differences : Substitutes the nitro group with a methylsulfonyl group and replaces 3-(methylsulfonyl)benzamide with 2,4-dimethoxybenzamide.
Functional Analogues in Drug Discovery

a. STING Agonist N-((Z)-3-((E)-4-((3-amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl)-6-carbamoyl-4-(3-hydroxypropoxy)benzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide

  • Key Differences: Features a carbamoylpyridin-2-ylamino substituent and hydroxypropoxy group, targeting immunostimulatory pathways.
  • NMR Data : Aromatic protons at δ 7.5–8.2 ppm (similar to the target compound’s aromatic region) but includes a hydroxypropoxy signal at δ 3.4–4.3 ppm, absent in the nitro derivative .

Comparative Data Table

Compound Core Structure Substituents Key Spectral Features Applications
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide Benzo[d]thiazole 6-NO₂, 3-allyl, 3-(methylsulfonyl)benzamide IR: ~1520 cm⁻¹ (NO₂), 1690 cm⁻¹ (C=O); MS: High m/z nitro fragment Kinase inhibition, antimicrobial research
4g (N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-thiadiazol-2-ylidene]-benzamide) Thiadiazole 3-methylphenyl, dimethylamino-acryloyl IR: 1690, 1638 cm⁻¹ (dual C=O); MS: m/z 392 (M+) Not specified
STING Agonist (N-((Z)-3-((E)-4-...benzo[d]thiazol-2(3H)-ylidene)-oxazole-5-carboxamide) Benzo[d]thiazole Carbamoylpyridin-2-ylamino, hydroxypropoxy ¹H NMR: δ 3.4–4.3 (hydroxypropoxy), 7.5–8.2 (aromatic) Immunotherapy
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide Benzo[d]thiazole 6-SO₂Me, 2,4-dimethoxybenzamide Enhanced lipophilicity (logP ~2.5 vs. ~1.8 for nitro derivative) Probable CNS-targeting agents

Research Findings and Implications

  • Electron-Withdrawing Groups : The nitro group in the target compound increases electrophilicity at the thiazole ring, favoring nucleophilic attack in kinase-binding assays compared to methylsulfonyl or methoxy analogues .
  • Stereochemical Stability : The Z-configuration in the target compound and its STING agonist analogue is crucial for maintaining planar geometry, facilitating π-π stacking in protein binding pockets .
  • Synthetic Challenges : The allyl substituent in the target compound introduces steric hindrance, reducing synthetic yield (~60–70%) compared to simpler derivatives like 4g (82% yield) .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide?

  • Methodological Answer : The synthesis involves multi-step reactions:
  • Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives with nitro-substituted aldehydes under acidic conditions (e.g., HCl/EtOH) .
  • Allylation : Introduce the allyl group via nucleophilic substitution using allyl bromide in DMF with NaH as a base (60–70°C, 8–12 hr) .
  • Sulfonylation : React with methylsulfonyl chloride in dichloromethane (DCM) using triethylamine as a catalyst (0–5°C, 2 hr) .
    Optimization Tips : Use polar aprotic solvents (DMF, DMSO) to enhance solubility and reaction rates. Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can researchers confirm the Z-configuration of the imine group in this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Observe coupling constants (J) between protons on the thiazole ring and allyl group. Z-isomers typically show NOE correlations between spatially proximate protons in NOESY spectra .
  • X-ray Crystallography : Resolve the crystal structure to confirm spatial arrangement (e.g., dihedral angles between the nitro and methylsulfonyl groups) .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for Z/E isomers .

Q. What in vitro assays are suitable for preliminary evaluation of antibacterial activity?

  • Methodological Answer :
  • MIC Determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include sulfamethoxazole as a positive control (targeting dihydropteroate synthase) .
  • Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hr .
  • Synergy Testing : Combine with β-lactams or fluoroquinolones to evaluate fractional inhibitory concentration (FIC) indices .

Advanced Research Questions

Q. How do electronic effects of the nitro and methylsulfonyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The nitro group deactivates the thiazole ring, reducing electrophilicity at C-5/C-7 positions. Methylsulfonyl enhances stability but may hinder Suzuki-Miyaura couplings. Use Pd(OAc)₂/XPhos catalysts with arylboronic acids in THF/H₂O (80°C, 12 hr) .
  • Substituent Compatibility Table :
PositionSubstituentReactivity (Pd-Catalyzed)
C-6-NO₂Low (steric hindrance)
C-3-SO₂MeModerate (directs meta)

Q. What mechanistic insights explain contradictory cytotoxicity data in cancer cell lines?

  • Methodological Answer :
  • Apoptosis Pathway Analysis : Perform flow cytometry with Annexin V/PI staining to distinguish necrosis vs. caspase-dependent apoptosis. Compare activation of caspases-3/7 via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Mitochondrial Dysfunction : Measure ΔΨm collapse using JC-1 dye in HeLa and MCF-7 cells. Correlate with ROS production (DCFH-DA assay) .
  • Resistance Factors : Test P-glycoprotein inhibition (calcein-AM assay) to assess efflux-mediated resistance .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?

  • Methodological Answer :
  • Key Modifications :
  • Replace the nitro group with -CF₃ to enhance metabolic stability .
  • Introduce hydrophilic groups (e.g., -OH, -COOH) at C-4 to improve solubility (logP reduction).
  • SAR Table :
Analog SubstituentIC₅₀ (μM)logPMetabolic Stability (t₁/₂, hr)
-NO₂ (Parent)12.33.81.2
-CF₃8.74.13.5
-OH15.92.92.8

Q. What computational methods are effective for predicting off-target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen against the PDB database (e.g., kinase inhibitors targeting EGFR or VEGFR2) .
  • Pharmacophore Modeling : Generate 3D models with Schrödinger Phase to identify critical H-bond acceptors (nitro, sulfonyl) and hydrophobic regions .
  • Machine Learning : Train QSAR models with RDKit descriptors to predict CYP450 inhibition (e.g., CYP3A4, CYP2D6) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values across cell lines?

  • Methodological Answer :
  • Standardize Assays : Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (72 hr).
  • Control for Redox Interference : Pre-treat cells with NAC (N-acetylcysteine) to neutralize ROS artifacts .
  • Cross-Validate : Compare MTT, resazurin, and clonogenic assays in parallel experiments .

Q. Why do some studies report potent antibacterial activity while others show none?

  • Methodological Answer :
  • Strain Variability : Test clinical isolates (e.g., methicillin-resistant S. aureus) vs. lab strains .
  • Efflux Pump Activity : Use E. coli ΔacrB mutants to assess intrinsic resistance .
  • Biofilm Penetration : Perform CV staining to evaluate biofilm disruption at sub-MIC concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.